N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide is a synthetic benzoxazole derivative investigated for its potential anticancer properties. [] While not naturally occurring, its structure incorporates elements found in natural compounds, making it of interest for medicinal chemistry research.
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide is described in detail within the literature. [] The process involves a multi-step reaction sequence starting with commercially available starting materials. While the specific details of each step are beyond the scope of this analysis, the synthesis highlights the ability to create complex molecules with specific substitutions for structure-activity relationship studies.
N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide features a benzoxazole core linked to a nitrobenzimidazole moiety via a thioacetamide bridge. [] The presence of the nitro group, the benzoxazole ring, and the thioacetamide linker are all structural features commonly found in bioactive molecules, suggesting the potential for interactions with biological targets.
Research suggests that N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide may act as a Sirtuin 1 (SIRT1) modulator. [] SIRT1 is a protein involved in various cellular processes, including cell survival, inflammation, and metabolism. While the exact mechanism is not fully elucidated, in vitro studies suggest that this compound can influence SIRT1 levels in a dose-dependent manner, indicating a direct interaction with the protein. [] This modulation of SIRT1 activity is proposed as a potential contributor to its observed anticancer effects. []
The primary application of N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide explored in scientific research is as a potential anticancer agent, specifically targeting non-small-cell lung cancer (NSCLC). [] In vitro studies demonstrate its cytotoxic effects against the A549 human lung adenocarcinoma cell line, highlighting its potential to inhibit cancer cell growth. [] Furthermore, the compound's ability to induce apoptosis in A549 cells in a dose-dependent manner supports its potential as an anticancer therapeutic. []
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: